molecular formula C13H15N3O4 B8590608 2-[2-(3-Nitroquinolin-4-ylamino)ethoxy]ethanol

2-[2-(3-Nitroquinolin-4-ylamino)ethoxy]ethanol

Cat. No.: B8590608
M. Wt: 277.28 g/mol
InChI Key: GIMOZEZILXBIEE-UHFFFAOYSA-N
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Description

2-[2-(3-Nitroquinolin-4-ylamino)ethoxy]ethanol is a chemical compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry. This compound is characterized by the presence of a nitro group on the quinoline ring, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(3-Nitroquinolin-4-ylamino)ethoxy]ethanol typically involves the reaction of 3-nitroquinoline with ethylene glycol in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction. The process can be summarized as follows:

    Starting Material: 3-nitroquinoline

    Reagent: Ethylene glycol

    Catalyst: Acidic or basic catalyst (e.g., sulfuric acid or sodium hydroxide)

    Solvent: Ethanol or methanol

    Reaction Conditions: Elevated temperature (e.g., 80-100°C)

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[2-(3-Nitroquinolin-4-ylamino)ethoxy]ethanol undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can undergo reduction reactions to form corresponding amines.

    Substitution: The ethoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Alkyl halides, nucleophiles

Major Products Formed

    Oxidation: 2-{2-[(3-Aminoquinolin-4-yl)amino]ethoxy}ethanol

    Reduction: 2-{2-[(3-Aminoquinolin-4-yl)amino]ethoxy}ethanol

    Substitution: Various substituted quinoline derivatives

Scientific Research Applications

2-[2-(3-Nitroquinolin-4-ylamino)ethoxy]ethanol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Investigated for its potential as an antimicrobial and antimalarial agent.

    Medicine: Studied for its potential therapeutic effects in treating infectious diseases.

    Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 2-[2-(3-Nitroquinolin-4-ylamino)ethoxy]ethanol involves its interaction with molecular targets such as enzymes and receptors. The nitro group on the quinoline ring can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or antimalarial effects. The compound may also inhibit specific enzymes involved in the biosynthesis of essential biomolecules, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-{2-[(3-Aminoquinolin-4-yl)amino]ethoxy}ethanol
  • 2-{2-[(3-Chloroquinolin-4-yl)amino]ethoxy}ethanol
  • 2-{2-[(3-Bromoquinolin-4-yl)amino]ethoxy}ethanol

Uniqueness

2-[2-(3-Nitroquinolin-4-ylamino)ethoxy]ethanol is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity. The nitro group can be selectively reduced to form amino derivatives, providing a versatile platform for further chemical modifications. Additionally, the compound’s potential antimicrobial and antimalarial properties make it a valuable candidate for drug development.

Properties

Molecular Formula

C13H15N3O4

Molecular Weight

277.28 g/mol

IUPAC Name

2-[2-[(3-nitroquinolin-4-yl)amino]ethoxy]ethanol

InChI

InChI=1S/C13H15N3O4/c17-6-8-20-7-5-14-13-10-3-1-2-4-11(10)15-9-12(13)16(18)19/h1-4,9,17H,5-8H2,(H,14,15)

InChI Key

GIMOZEZILXBIEE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C(C=N2)[N+](=O)[O-])NCCOCCO

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 2-(2-aminoethoxy)ethanol (30.3 g, 288 mmol) in a minimal amount of dichloromethane was added dropwise to a stirred mixture of 4chloro-3-nitroquinoline (50.0 g, 240 nimol), potassium carbonate (33.1 g, 240 mmol), and triethylamine (36.4 g mL, 360 mmol) in DMF (200 mL) at 0° C. A yellow precipitate formed and more dichloromethane (several mL) was added. The mixture was allowed to warm to room temperature and stir overnight. A yellow solid was isolated by filtration, washed with water and dichloromethane, and dried. The filtrate was washed twice with brine, dried over magnesium sulfate, and filtered. Additional orange solid was isolated from the filtrate. The solids dried in a vacuum oven to afford 2-{2-[(3-nitroquinolin-4-yl)amino]ethoxy}ethanol.
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30.3 g
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50 g
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33.1 g
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36.4 g
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reactant
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200 mL
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